3,3'-Dimetilazobenceno

Descripción general

Descripción

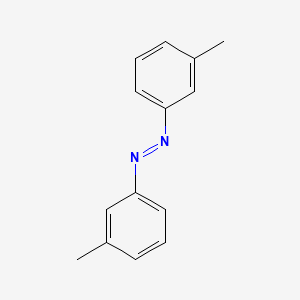

3,3’-Dimethylazobenzene is an organic compound with the molecular formula C14H14N2. It is a colorless crystal that exhibits strong absorption of ultraviolet light and has fluorescent properties. This compound is primarily used as a dye, labeling reagent, and photosensitive material .

Aplicaciones Científicas De Investigación

3,3’-Dimethylazobenzene has a wide range of applications in scientific research:

Chemistry: Used as a dye and redox indicator in various chemical analyses.

Biology: Employed in the study of photoisomerization and its effects on biological molecules.

Medicine: Investigated for its potential use in photodynamic therapy.

Industry: Utilized in the production of dyes, inks, and photosensitive materials

Mecanismo De Acción

Target of Action

3,3’-Dimethylazobenzene is a type of azo compound . The primary targets of azo compounds are typically microbial cells, where they exhibit antimicrobial activity .

Mode of Action

It is known that azo compounds generally interact with microbial cells, leading to their death . The exact interaction between 3,3’-Dimethylazobenzene and its targets is still under investigation.

Biochemical Pathways

Azo compounds are known to interfere with various cellular processes in microbes, leading to their death .

Pharmacokinetics

It is known that 3,3’-dimethylazobenzene is an insoluble molecule , which may affect its bioavailability and distribution within the body.

Result of Action

The result of 3,3’-Dimethylazobenzene’s action is the death of microbial cells, due to its antimicrobial activity . The exact molecular and cellular effects of 3,3’-Dimethylazobenzene’s action are still under investigation.

Action Environment

The action of 3,3’-Dimethylazobenzene can be influenced by various environmental factors. For instance, its insolubility may affect its distribution and efficacy

Análisis Bioquímico

Biochemical Properties

It is known that it has a molecular weight of 210.28

Cellular Effects

Research has shown that azobenzene-modified DNA, which includes 3,3’-Dimethylazobenzene, can switch on and off hybridization in smart nanostructures . This suggests that 3,3’-Dimethylazobenzene may influence cell function by affecting DNA structure and function.

Molecular Mechanism

It is known that azobenzenes, including 3,3’-Dimethylazobenzene, can undergo cis-trans isomerization . This process could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that azobenzene crystals, which include 3,3’-Dimethylazobenzene, can crawl on a glass surface by continuous photoirradiation of both UV and visible lights .

Transport and Distribution

3,3’-Dimethylazobenzene has been observed to exhibit photo-induced crawling motion on solid surfaces when exposed to UV and visible lights simultaneously from different directions . This suggests that light can influence the transport and distribution of 3,3’-Dimethylazobenzene within cells and tissues.

Métodos De Preparación

The synthesis of 3,3’-Dimethylazobenzene typically involves the coupling reaction of aniline and formaldehyde. Under acidic conditions, aniline reacts with formaldehyde to form an azotoluene intermediate, which is then converted to 3,3’-Dimethylazobenzene by heating or the action of an oxidant . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

3,3’-Dimethylazobenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of 3,3’-Dimethylazobenzene can yield amines.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

3,3’-Dimethylazobenzene can be compared with other azobenzene derivatives such as 4,4’-Dimethylazobenzene. While both compounds exhibit photoisomerization, 3,3’-Dimethylazobenzene is unique in its specific absorption properties and applications in dyeing and labeling . Similar compounds include:

- 4,4’-Dimethylazobenzene

- Azobenzene

- 4-Nitroazobenzene

These compounds share similar structural features but differ in their specific chemical and physical properties, leading to varied applications in scientific research and industry.

Actividad Biológica

3,3'-Dimethylazobenzene (DMAB) is an organic compound with the molecular formula . It belongs to the class of azo compounds, characterized by the presence of a -N=N- bond linking two aromatic rings. This compound has garnered attention in various fields, including microbiology, photochemistry, and medicinal chemistry, due to its unique biological activities and potential applications.

Chemical Structure

3,3'-Dimethylazobenzene is a colorless crystalline solid that exhibits strong ultraviolet absorption and fluorescence properties. Its structure allows it to undergo photoisomerization, where it can switch between cis and trans forms upon exposure to light. This property is crucial in applications involving photodynamic therapy and smart materials.

Mechanism of Action

The biological activity of DMAB primarily stems from its ability to interact with microbial cells. Azo compounds like DMAB are known to disrupt cellular processes, leading to cell death. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which can damage cellular components such as DNA and membranes . The insolubility of DMAB in aqueous environments may limit its bioavailability but also influences its efficacy in targeted applications.

Biological Activity

Antimicrobial Activity

Research indicates that 3,3'-Dimethylazobenzene exhibits significant antimicrobial properties. It has been shown to effectively kill various microbial cells, making it a candidate for use in antimicrobial coatings and treatments. The compound's efficacy varies with concentration and environmental conditions, highlighting the importance of optimizing these factors for practical applications.

Photo-Induced Effects

DMAB has been studied for its photo-induced crawling motion on surfaces under simultaneous UV and visible light exposure. This phenomenon can be harnessed in developing self-propelling materials or sensors that respond to light stimuli . The ability to control movement at the microscopic level opens avenues for innovative applications in nanotechnology.

Case Studies

Several studies have investigated the biological effects of 3,3'-Dimethylazobenzene:

-

Antimicrobial Efficacy

A study demonstrated that DMAB effectively killed Escherichia coli and Staphylococcus aureus under light activation conditions. The results indicated a dose-dependent relationship between DMAB concentration and microbial viability. At higher concentrations (100 µM), a significant reduction in cell viability was observed. -

Photodynamic Therapy Applications

In another case study, DMAB was incorporated into liposomes for use in photodynamic therapy against cancer cells. Upon irradiation with visible light, the treated cells exhibited increased apoptosis rates compared to controls. This suggests that DMAB could serve as a photosensitizer in therapeutic applications .

Research Findings Summary

| Parameter | Findings |

|---|---|

| Molecular Weight | 210.28 g/mol |

| Solubility | Insoluble in water |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Photo-Induced Motion | Exhibits crawling motion under UV and visible light |

| Potential Applications | Antimicrobial coatings, photodynamic therapy |

Propiedades

IUPAC Name |

bis(3-methylphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSZIXYLILUGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305668 | |

| Record name | 1,2-Bis(3-methylphenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-04-5, 26444-20-2, 51437-67-3 | |

| Record name | 1,2-Bis(3-methylphenyl)diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Azotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ar,ar'-Azotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m,m'-Azotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(3-methylphenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-azotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-Dimethylazobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3F73CHX9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the surface property of a substrate affect the photo-induced crawling motion of DMAB crystals?

A1: Research indicates that surface properties significantly influence the photo-induced crawling motion of DMAB crystals. On hydrophilic glass surfaces, DMAB crystals exhibit faster crawling but tend to spread out during movement []. In contrast, on hydrophobic surfaces, the crawling speed is slower, but the crystals retain their shape with minimal spreading []. This difference arises from the interaction between melted DMAB and the surface. Hydrophilic surfaces facilitate spreading due to higher wettability, while hydrophobic surfaces promote shape retention due to lower wettability []. Furthermore, studies demonstrate that DMAB crystals on gold surfaces modified with a hydroxyl-terminated thiol (HOC16SH) exhibit faster crawling compared to alkyl-terminated thiol (C16SH) modified surfaces, highlighting the importance of terminal groups in surface interactions [].

Q2: Can the photo-induced crawling motion of DMAB crystals be controlled by surface patterning?

A2: Yes, surface patterning plays a crucial role in directing the movement of DMAB crystals. For instance, on a substrate with alternating stripes of C16SH-modified gold and hydrophobic hexadecyltrimethylsilane (HDTMS)-modified glass, DMAB crystals were observed to crawl exclusively on the C16SH-modified gold stripes, indicating preferential movement towards specific surface functionalities []. This behavior suggests that surface patterning can be used to guide the motion of DMAB crystals for targeted applications.

Q3: Does the molecular structure of azobenzene derivatives influence their photoisomerization behavior within confined spaces like zeolite nanocavities?

A3: Yes, the photoisomerization of azobenzene derivatives is significantly affected by their molecular structure within confined spaces. For example, while the cis/trans isomer ratio of azobenzene and 3,3′-dimethylazobenzene increases drastically within zeolite NaY compared to cyclohexane, the cis isomer formation of azobenzene-4,4′-dicarboxylic acid diethyl ester is significantly suppressed in the same environment []. This observation suggests that electrostatic interactions between the azobenzene derivative and the metal ions within the zeolite nanocavities play a crucial role in dictating the photoisomerization process [].

Q4: Can the N=N bond length in azobenzenes be accurately determined using X-ray diffraction, and how does temperature affect this measurement?

A4: Determining the N=N bond length in azobenzenes using X-ray diffraction can be misleading due to the torsional vibration of the N—Ph bonds within the crystal lattice []. This vibration can lead to an apparent shrinkage of the N=N bond, with the degree of shrinkage being temperature-dependent []. Therefore, while X-ray diffraction can provide valuable structural information, it is essential to consider the influence of temperature and dynamic disorder on bond length measurements in azobenzenes.

Q5: Besides photo-induced crawling, are there other interesting aspects of DMAB and related azobenzene derivatives being explored in research?

A5: Yes, beyond the fascinating photo-induced motion, researchers are actively investigating the reactivity of cyclopalladated azido complexes containing various C,N-donor ligands, including azobenzene and 3,3'-dimethylazobenzene []. These complexes exhibit diverse reactivity with organic unsaturated compounds and demonstrate potential as catalysts in various chemical transformations []. This area of research highlights the versatility of azobenzene derivatives and their potential applications beyond their photochemical properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.